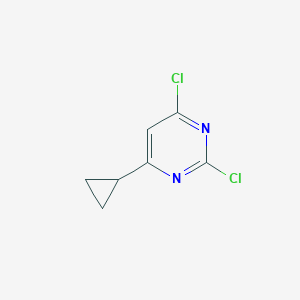

2,4-Dichloro-6-cyclopropylpyrimidine

Descripción

BenchChem offers high-quality 2,4-Dichloro-6-cyclopropylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6-cyclopropylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dichloro-6-cyclopropylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2/c8-6-3-5(4-1-2-4)10-7(9)11-6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFIMFQPGXQFIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901292071 | |

| Record name | 2,4-Dichloro-6-cyclopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21573-07-9 | |

| Record name | 2,4-Dichloro-6-cyclopropylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21573-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-cyclopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-cyclopropylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2,4-Dichloro-6-cyclopropylpyrimidine: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-cyclopropylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical and physical properties, provides a representative synthetic protocol, and explores its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors. The role of similar pyrimidine derivatives in targeting key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, is discussed, and a generalized experimental workflow for evaluating such compounds is presented.

Introduction

2,4-Dichloro-6-cyclopropylpyrimidine (CAS Number: 21573-07-9 ) is a substituted pyrimidine featuring two reactive chlorine atoms and a cyclopropyl group. This unique combination of functionalities makes it a valuable building block in the synthesis of complex organic molecules. The pyrimidine core is a ubiquitous scaffold in numerous biologically active compounds, including several approved drugs. The dichloropyrimidine moiety offers two sites for nucleophilic substitution, allowing for the facile introduction of various functional groups and the creation of diverse chemical libraries. The cyclopropyl ring, a non-aromatic three-membered carbocycle, is a desirable feature in drug design as it can enhance metabolic stability, improve potency, and provide conformational rigidity to the molecule. This guide aims to consolidate the available technical information on 2,4-Dichloro-6-cyclopropylpyrimidine and highlight its potential in the development of novel therapeutics.

Physicochemical Properties

| Property | 2,4-Dichloro-6-cyclopropylpyrimidine | 2,4-Dichloro-6-methylpyrimidine |

| CAS Number | 21573-07-9 | 5424-21-5 |

| Molecular Formula | C₇H₆Cl₂N₂ | C₅H₄Cl₂N₂ |

| Molecular Weight | 189.04 g/mol | 163.00 g/mol |

| Appearance | White to light yellow solid | White to pale yellow powder[1] |

| Melting Point | Data not available | 44-47 °C |

| Boiling Point | Data not available | 219 °C |

| Solubility | Data not available | Soluble in Chloroform, Ether, Ethyl Acetate, and Toluene. Insoluble in water.[2] |

Synthesis and Reactivity

The synthesis of 2,4-dichloropyrimidine derivatives typically involves the chlorination of the corresponding dihydroxypyrimidine precursor. While a specific, detailed experimental protocol for 2,4-Dichloro-6-cyclopropylpyrimidine is not widely published, a general and representative synthetic procedure can be extrapolated from the synthesis of analogous compounds.

Representative Synthetic Protocol

The synthesis of 2,4-dichloro-6-cyclopropylpyrimidine would likely proceed via the chlorination of 6-cyclopropylpyrimidine-2,4-diol using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Reaction Scheme:

Experimental Procedure (General):

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-cyclopropylpyrimidine-2,4-diol.

-

Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The reaction is typically performed in the absence of a solvent, with POCl₃ serving as both the reagent and the solvent. In some cases, a high-boiling point solvent and a tertiary amine base (e.g., N,N-diethylaniline) may be used.[3]

-

Reaction Conditions: Heat the reaction mixture to reflux (typically around 105-110 °C) and maintain this temperature for several hours (e.g., 3-6 hours). Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice or ice-water. This step should be performed in a well-ventilated fume hood due to the exothermic nature of the reaction and the evolution of HCl gas.

-

Extraction and Purification: The resulting aqueous solution is typically neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) to a neutral or slightly basic pH. The product is then extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as column chromatography or recrystallization to yield the pure 2,4-Dichloro-6-cyclopropylpyrimidine.

Reactivity and Use as a Synthetic Intermediate

The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SₙAr). The C4 position is generally more reactive towards nucleophiles than the C2 position. This differential reactivity allows for the sequential and regioselective introduction of different substituents, making 2,4-Dichloro-6-cyclopropylpyrimidine a versatile intermediate for the synthesis of a wide range of disubstituted pyrimidine derivatives. Common nucleophiles used in these reactions include amines, thiols, and alcohols.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, and dichloropyrimidine derivatives, in particular, are key intermediates in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Kinase Inhibitors and the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.[4] Aberrant EGFR signaling is a key driver in the development and progression of several cancers, most notably non-small cell lung cancer (NSCLC).[5] Consequently, the development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has been a major focus of cancer drug discovery.[5][6]

Many successful EGFR inhibitors, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline or a similar 4-aminopyrimidine core, which forms crucial hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket. 2,4-Dichloropyrimidine derivatives serve as excellent starting materials for the synthesis of these inhibitors, where one chlorine atom is displaced by an aniline moiety and the other can be further functionalized to enhance potency and selectivity.

Experimental Workflow for Kinase Inhibitor Evaluation

The development of a new kinase inhibitor involves a series of in vitro and in cell-based assays to determine its potency, selectivity, and cellular activity. A generalized workflow for the evaluation of a 2,4-Dichloro-6-cyclopropylpyrimidine-based kinase inhibitor is outlined below.

Methodologies for Key Experiments:

-

Biochemical Kinase Assay: The inhibitory activity of the compound against the target kinase (e.g., EGFR) is determined using an in vitro assay. This often involves measuring the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated.

-

Cell Proliferation Assay: The effect of the compound on the growth of cancer cell lines that are dependent on the target kinase is assessed. Cells are treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours), and cell viability is measured using assays such as the MTS or CellTiter-Glo assay. The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ is determined.

-

Target Engagement Assay (Western Blot): To confirm that the compound inhibits the target kinase within the cell, a Western blot analysis can be performed. Cancer cells are treated with the inhibitor, and cell lysates are analyzed for the phosphorylation status of the target kinase and its downstream signaling proteins. A reduction in the phosphorylated form of the target kinase indicates target engagement.

Conclusion

2,4-Dichloro-6-cyclopropylpyrimidine is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its dichloropyrimidine core provides a well-established scaffold for the synthesis of kinase inhibitors, while the cyclopropyl moiety offers opportunities to fine-tune the pharmacological properties of the resulting molecules. While specific experimental data for this compound is somewhat limited in publicly accessible literature, its structural similarity to other key intermediates used in the development of targeted cancer therapies, particularly EGFR inhibitors, strongly suggests its utility in this area. Further research into the synthesis and biological evaluation of derivatives of 2,4-Dichloro-6-cyclopropylpyrimidine is warranted and holds promise for the discovery of novel therapeutic agents.

References

- 1. 2,4-Dichloro-6-methylpyrimidine (5424-21-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 2,4-Dichloro-6-methylpyrimidine, 98% | Fisher Scientific [fishersci.ca]

- 3. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

physicochemical characteristics of 2,4-Dichloro-6-cyclopropylpyrimidine

An In-depth Technical Guide to the Physicochemical Characteristics of 2,4-Dichloro-6-cyclopropylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-6-cyclopropylpyrimidine is a substituted pyrimidine that holds significant interest within medicinal chemistry and drug discovery. Its structural features, particularly the reactive chlorine atoms, make it a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This document provides a comprehensive overview of its known physicochemical characteristics, along with data for closely related analogs to provide a broader context for its properties. Furthermore, it outlines representative experimental protocols for its synthesis and analysis and visualizes its potential role in drug discovery workflows and relevant signaling pathways.

Physicochemical Properties

Quantitative data for 2,4-Dichloro-6-cyclopropylpyrimidine is limited in the public domain. However, by examining closely related analogs such as 2,4-Dichloro-6-methylpyrimidine and 2,4-Dichloropyrimidine, we can infer and estimate its key properties.

General Properties

| Property | 2,4-Dichloro-6-cyclopropylpyrimidine | 2,4-Dichloro-6-methylpyrimidine | 2,4-Dichloropyrimidine |

| CAS Number | 21573-07-9[1] | 5424-21-5[2] | 3934-20-1[3][4] |

| Molecular Formula | C₇H₆Cl₂N₂[1] | C₅H₄Cl₂N₂[2] | C₄H₂Cl₂N₂[3][4] |

| Molecular Weight | 189.04 g/mol [1] | 163.00 g/mol | 148.98 g/mol [3][4] |

| Appearance | White to light yellow solid[1] | White to pale yellow powder/crystals[5][6] | White to off-white crystalline solid[3] |

Thermal Properties

| Property | 2,4-Dichloro-6-cyclopropylpyrimidine | 2,4-Dichloro-6-methylpyrimidine | 2,4-Dichloropyrimidine |

| Melting Point | No data available | 44-47 °C[2][7] | 36-38 °C[3] |

| Boiling Point | No data available | 219 °C[2] | ~207 °C[3] |

Solubility

| Property | 2,4-Dichloro-6-cyclopropylpyrimidine | 2,4-Dichloro-6-methylpyrimidine | 2,4-Dichloropyrimidine |

| Water Solubility | No data available | Insoluble[2][8] | Slightly soluble[3] |

| Organic Solvent Solubility | No data available | Soluble in Chloroform, Ether, Ethyl Acetate, and Toluene[2][8] | Soluble in ethanol, ether, and chloroform[3] |

Spectral Data

Experimental Protocols

The following protocols are representative of the synthesis and analysis of dichloropyrimidine derivatives and can be adapted for 2,4-Dichloro-6-cyclopropylpyrimidine.

Representative Synthesis Protocol: Chlorination of a Pyrimidine Diol

A common method for the synthesis of dichloropyrimidines is the chlorination of the corresponding dihydroxy pyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃).[11][12]

Procedure:

-

To a reaction flask, add 6-cyclopropylpyrimidine-2,4-diol (1 equivalent) and phosphorus oxychloride (excess, e.g., 4-10 equivalents).

-

Optionally, a tertiary amine base like N,N-dimethylaniline can be added.

-

Heat the reaction mixture to reflux (e.g., 90-110 °C) for several hours (e.g., 6-10 hours).

-

Monitor the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

After completion, cool the reaction mixture and carefully quench by slowly adding it to ice-water.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2,4-Dichloro-6-cyclopropylpyrimidine.

Analytical Methodology: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying dichloropyrimidine compounds[13][14].

Instrumentation:

-

HPLC system with a UV detector.

-

C18 reverse-phase column.

Mobile Phase:

-

A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).

Procedure:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Inject the samples and standards onto the HPLC system.

-

Monitor the elution at a suitable UV wavelength (e.g., 254 nm).

-

The purity is determined by the relative peak area, and quantification can be performed using the calibration curve.

Role in Drug Discovery and Signaling Pathways

The dichloropyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents[15][16]. The two chlorine atoms provide reactive sites for nucleophilic substitution, allowing for the facile generation of diverse chemical libraries for screening against biological targets.

Drug Discovery Workflow

The development of a drug candidate based on the 2,4-Dichloro-6-cyclopropylpyrimidine scaffold would typically follow a structured workflow.

Caption: A typical drug discovery workflow utilizing a dichloropyrimidine scaffold.

Representative Signaling Pathway: Kinase Inhibition

Derivatives of dichloropyrimidines have been successfully developed as inhibitors of various protein kinases, which are often dysregulated in diseases like cancer. These inhibitors typically compete with ATP for binding to the kinase's active site, thereby blocking downstream signaling.

References

- 1. 2,4-dichloro-6-cyclopropylpyrimidine CAS#: 21573-07-9 [m.chemicalbook.com]

- 2. 2,4-Dichloro-6-methylpyrimidine, 98% | Fisher Scientific [fishersci.ca]

- 3. srinichem.com [srinichem.com]

- 4. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dichloro-6-methylpyrimidine (5424-21-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 2,4-Dichloro-6-methylpyrimidine, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2,4-Dichloro-6-methylpyrimidine | CAS#:5424-21-5 | Chemsrc [chemsrc.com]

- 8. chembk.com [chembk.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. Degradation of 2,4-D by plant growth-promoting Cupriavidus sp. DSPFs: role in mitigating herbicide toxicity in soil and enhancing crop production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

Structural Elucidation of 2,4-Dichloro-6-cyclopropylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural analysis and confirmation of 2,4-dichloro-6-cyclopropylpyrimidine. Due to the absence of publicly available experimental spectral data for this specific compound, this guide presents predicted nuclear magnetic resonance (NMR) data, expected Fourier-transform infrared (FT-IR) and mass spectrometry (MS) characteristics, and detailed, generalized experimental protocols for its structural elucidation. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel pyrimidine derivatives.

Predicted and Expected Spectroscopic Data

Given the lack of available experimental spectra for 2,4-dichloro-6-cyclopropylpyrimidine, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected key FT-IR absorption bands and mass spectrometry fragmentation patterns. These values are derived from computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| Analysis | Predicted Chemical Shift (δ) ppm | Assignment |

| ¹H NMR | ~7.30 | H-5 (pyrimidine ring) |

| ~2.20 | CH (cyclopropyl) | |

| ~1.15 | CH₂ (cyclopropyl) | |

| ~1.05 | CH₂' (cyclopropyl) | |

| ¹³C NMR | ~175 | C-6 (pyrimidine ring) |

| ~162 | C-2/C-4 (pyrimidine ring) | |

| ~160 | C-4/C-2 (pyrimidine ring) | |

| ~115 | C-5 (pyrimidine ring) | |

| ~18 | CH (cyclopropyl) | |

| ~12 | CH₂ (cyclopropyl) |

Note: Predicted NMR data was generated using online computational tools. Actual experimental values may vary.

Table 2: Expected FT-IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Cyclopropyl C-H | 3100 - 3000 | Stretching |

| C=N, C=C (in-ring) | 1600 - 1450 | Stretching |

| C-Cl | 850 - 550 | Stretching |

| Cyclopropyl Ring | ~1020 | Ring deformation |

Table 3: Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Notes |

| 188/190/192 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |

| 173/175/177 | [M - CH₃]⁺ | Loss of a methyl radical from the cyclopropyl group (less likely). |

| 161/163 | [M - C₂H₃]⁺ | Loss of a vinyl radical from the cyclopropyl group. |

| 153/155 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 125 | [M - Cl - C₂H₂]⁺ | Subsequent fragmentation. |

| 118 | [M - 2Cl]⁺ | Loss of both chlorine atoms. |

Experimental Protocols for Structural Confirmation

The following are detailed, generalized protocols for the key analytical techniques required for the structural confirmation of 2,4-dichloro-6-cyclopropylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Employ a sufficient number of scans and an appropriate relaxation delay to ensure the detection of all carbon signals, including quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Spectrum:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Examine the isotopic distribution of chlorine-containing fragments.

-

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

Instrumentation: A single-crystal X-ray diffractometer.

Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection:

-

Place the mounted crystal in the X-ray beam of the diffractometer.

-

Rotate the crystal and collect the diffraction data at a controlled temperature (often low temperature to reduce thermal motion).

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain the final, accurate molecular structure.

-

Visualizations

The following diagrams illustrate the general workflow for the structural elucidation of an unknown compound and the logical relationship between the different analytical techniques.

Caption: Experimental workflow for the synthesis and structural analysis.

Caption: Relationship between analytical techniques and structural confirmation.

An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-6-cyclopropylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for 2,4-dichloro-6-cyclopropylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 6-cyclopropyluracil, followed by its chlorination to yield the final product. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are provided to facilitate its practical application in a laboratory setting.

I. Overview of the Synthetic Route

The synthesis of 2,4-dichloro-6-cyclopropylpyrimidine is most effectively achieved through a two-step reaction sequence. The initial step involves the construction of the pyrimidine ring system with the desired cyclopropyl substituent at the 6-position, yielding 6-cyclopropyluracil. This is followed by a chlorination reaction to replace the hydroxyl groups on the uracil ring with chlorine atoms, affording the target molecule.

Figure 1: Overall synthetic pathway for 2,4-dichloro-6-cyclopropylpyrimidine.

II. Experimental Protocols

Step 1: Synthesis of 6-Cyclopropyluracil (6-Cyclopropyl-2,4-dihydroxypyrimidine)

This step involves the cyclocondensation of ethyl 3-cyclopropyl-3-oxopropanoate with urea to form the pyrimidine ring. This reaction is a variation of the classic Biginelli reaction.

Materials:

-

Ethyl 3-cyclopropyl-3-oxopropanoate

-

Urea

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add ethyl 3-cyclopropyl-3-oxopropanoate (1.0 equivalent) and urea (1.5 equivalents).

-

Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the resulting residue in water and acidify to pH 2-3 with concentrated hydrochloric acid. This will cause the product to precipitate.

-

Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to obtain 6-cyclopropyluracil.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 6-Cyclopropyluracil | C7H8N2O2 | 152.15 | 75-85 | >300 |

Table 1: Physical and reaction data for the synthesis of 6-cyclopropyluracil.

Step 2: Synthesis of 2,4-Dichloro-6-cyclopropylpyrimidine

This step involves the chlorination of 6-cyclopropyluracil using phosphorus oxychloride.

Materials:

-

6-Cyclopropyluracil

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylaniline or triethylamine (as a catalyst and acid scavenger)

-

Toluene or other high-boiling inert solvent (optional)

-

Ice

-

Dichloromethane (CH2Cl2) or Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

-

In a fume hood, carefully add 6-cyclopropyluracil (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents). A high-boiling inert solvent like toluene can be used if necessary.

-

To this suspension, slowly add N,N-dimethylaniline or triethylamine (1.1 equivalents) while stirring. The addition is exothermic, so cooling may be required.

-

Heat the reaction mixture to reflux (around 110-120 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 2,4-dichloro-6-cyclopropylpyrimidine.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Boiling Point (°C/mmHg) |

| 2,4-Dichloro-6-cyclopropylpyrimidine | C7H6Cl2N2 | 189.04 | 80-90 | Not readily available |

Table 2: Physical and reaction data for the synthesis of 2,4-dichloro-6-cyclopropylpyrimidine.

III. Visualization of the Synthetic Workflow

The following diagram illustrates the key stages and transformations in the synthesis of 2,4-dichloro-6-cyclopropylpyrimidine.

Figure 2: Detailed experimental workflow for the synthesis.

IV. Safety Considerations

-

Phosphorus oxychloride (POCl3) is a highly corrosive and toxic substance. It reacts violently with water. All manipulations involving POCl3 should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

The quenching of the POCl3 reaction mixture with ice is highly exothermic and releases HCl gas. This should be done slowly and with efficient cooling and stirring in a fume hood.

-

Sodium ethoxide is a strong base and is flammable. Handle with care and avoid contact with skin and eyes.

-

Always consult the Safety Data Sheets (SDS) for all chemicals used in these procedures.

V. Conclusion

This technical guide outlines a reliable and practical synthetic route for the preparation of 2,4-dichloro-6-cyclopropylpyrimidine. By providing detailed experimental protocols and a clear visualization of the workflow, it is intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling the efficient production of this important pyrimidine derivative for further investigation and application.

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2,4-Dichloro-6-cyclopropylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and starting materials for the preparation of 2,4-dichloro-6-cyclopropylpyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. The document details the primary synthetic route, which involves the cyclocondensation of a cyclopropyl-substituted malonic ester with urea, followed by a chlorination step.

Core Synthetic Pathway

The most common and industrially scalable synthesis of 2,4-dichloro-6-cyclopropylpyrimidine proceeds through a two-step process:

-

Synthesis of 6-cyclopropyl-2,4-dihydroxypyrimidine (6-cyclopropyluracil): This step involves the base-catalyzed condensation of a cyclopropyl-substituted 1,3-dicarbonyl compound, typically diethyl 2-cyclopropylmalonate, with urea.

-

Chlorination of 6-cyclopropyl-2,4-dihydroxypyrimidine: The intermediate pyrimidine-dione is then chlorinated using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product.

Starting Materials

The primary starting materials for this synthetic route are readily available bulk chemicals, making this process economically viable for large-scale production.

| Starting Material | Role | Key Considerations |

| Diethyl 2-cyclopropylmalonate | Source of the cyclopropyl and C4-C6 atoms of the pyrimidine ring | Purity is critical to avoid side reactions. |

| Urea | Source of the N1, C2, and N3 atoms of the pyrimidine ring | Should be dry to prevent hydrolysis of the base and ester. |

| Sodium Ethoxide (or Sodium Metal in Ethanol) | Base catalyst for the condensation reaction | Anhydrous conditions are essential for high yield. |

| Phosphorus Oxychloride (POCl₃) | Chlorinating agent | Highly corrosive and moisture-sensitive; requires careful handling. |

| N,N-Dimethylaniline or Triethylamine | Base/Catalyst in the chlorination step (optional) | Can accelerate the reaction and neutralize evolved HCl. |

Experimental Protocols

Step 1: Synthesis of 6-cyclopropyl-2,4-dihydroxypyrimidine (6-cyclopropyluracil)

This procedure is adapted from the general synthesis of barbiturates from substituted malonic esters.[1]

Materials:

-

Sodium metal

-

Absolute ethanol

-

Diethyl 2-cyclopropylmalonate

-

Urea (dry)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

Reaction Mixture: To the sodium ethoxide solution, add diethyl 2-cyclopropylmalonate. Separately, dissolve dry urea in hot absolute ethanol.

-

Condensation: Add the urea solution to the flask containing the sodium ethoxide and diethyl 2-cyclopropylmalonate. Heat the mixture to reflux for several hours. A precipitate of the sodium salt of 6-cyclopropyluracil will form.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and add hot water to dissolve the precipitate.

-

Acidification: Carefully acidify the solution with concentrated HCl to a pH of 1-2, which will precipitate the 6-cyclopropyl-2,4-dihydroxypyrimidine.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from hot water or aqueous ethanol to obtain the purified product.

-

Drying: Dry the crystalline product under vacuum.

Quantitative Data (Representative):

| Reactant | Molar Ratio | Typical Yield |

| Diethyl 2-cyclopropylmalonate | 1 | 80-90% |

| Urea | 1 | |

| Sodium Ethoxide | 2 |

Step 2: Synthesis of 2,4-Dichloro-6-cyclopropylpyrimidine

This procedure is based on standard methods for the chlorination of dihydroxypyrimidines.[2][3]

Materials:

-

6-cyclopropyl-2,4-dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diethylaniline (optional)

-

Dichloroethane (optional, as solvent)

-

Ice water

-

Sodium bicarbonate solution

Procedure:

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, add 6-cyclopropyl-2,4-dihydroxypyrimidine and an excess of phosphorus oxychloride. N,N-Diethylaniline can be added as a catalyst. The reaction can also be performed in a high-boiling solvent like dichloroethane.

-

Chlorination: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Removal of Excess POCl₃: After cooling, carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.

-

Work-up: Slowly and carefully quench the reaction mixture by pouring it onto crushed ice or into ice-cold water. This step is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Neutralization and Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-6-cyclopropylpyrimidine.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Representative):

| Reactant | Molar Ratio (relative to dihydroxypyrimidine) | Typical Yield |

| 6-cyclopropyl-2,4-dihydroxypyrimidine | 1 | 85-95% |

| Phosphorus oxychloride (POCl₃) | 3-10 | |

| N,N-Diethylaniline (optional) | 0.1-1 |

Synthetic Pathway and Workflow Diagrams

Caption: Overall synthetic pathway for 2,4-dichloro-6-cyclopropylpyrimidine.

Caption: Detailed experimental workflow for the two-step synthesis.

References

An In-depth Technical Guide to the Formation Mechanism of 2,4-Dichloro-6-cyclopropylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-cyclopropylpyrimidine is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of novel pharmaceuticals. Its unique structural features, combining a reactive dichloropyrimidine core with a lipophilic cyclopropyl group, make it a valuable building block for medicinal chemists. This technical guide provides a comprehensive overview of the primary synthetic routes and underlying formation mechanisms of 2,4-Dichloro-6-cyclopropylpyrimidine, supported by experimental data and procedural outlines.

Core Synthetic Strategies

The formation of 2,4-Dichloro-6-cyclopropylpyrimidine can be primarily achieved through two distinct synthetic pathways:

-

Route A: Cyclocondensation followed by Chlorination. This is the most common and well-established method. It involves the initial synthesis of the pyrimidine ring with the cyclopropyl substituent at the 6-position, followed by the chlorination of the resulting pyrimidine-2,4-dione (uracil) derivative.

-

Route B: Nucleophilic Substitution with a Grignard Reagent. This alternative approach involves the direct introduction of the cyclopropyl group onto a pre-halogenated pyrimidine scaffold via a Grignard reaction.

Route A: Cyclocondensation and Subsequent Chlorination

This pathway is a two-step process:

-

Step 1: Synthesis of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione (6-Cyclopropyluracil).

-

Step 2: Chlorination of 6-Cyclopropyluracil.

Step 1: Synthesis of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione

The formation of the 6-cyclopropyluracil core is typically achieved through a cyclocondensation reaction. A common method is a variation of the Biginelli reaction, which involves the condensation of a β-dicarbonyl compound with urea. In this case, a cyclopropyl-substituted β-ketoester, such as ethyl 3-cyclopropyl-3-oxopropanoate, is reacted with urea in the presence of an acid catalyst.

Reaction Mechanism:

The reaction proceeds through a series of steps, including the formation of an N-acyliminium ion intermediate from the reaction of urea and the cyclopropyl β-ketoester's aldehyde or ketone equivalent. This is followed by the addition of the enolate of the β-ketoester and subsequent cyclization and dehydration to form the dihydropyrimidine, which is then oxidized to the uracil.

Experimental Protocol: Synthesis of 6-Cyclopropyluracil (General Procedure)

A mixture of ethyl 3-cyclopropyl-3-oxopropanoate (1 equivalent), urea (1.5 equivalents), and an acid catalyst such as hydrochloric acid or a Lewis acid in a suitable solvent like ethanol is heated under reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried.

| Reactant/Reagent | Molar Ratio | Typical Conditions | Typical Yield (%) |

| Ethyl 3-cyclopropyl-3-oxopropanoate | 1 | Reflux in Ethanol with HCl catalyst for 6-12h | 60-80 |

| Urea | 1.5 | ||

| Acid Catalyst (e.g., HCl) | catalytic |

Step 2: Chlorination of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione

The conversion of the hydroxyl groups (in the tautomeric enol form of the uracil) to chlorine atoms is achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction is often carried out at elevated temperatures, and sometimes in the presence of a tertiary amine base like N,N-diethylaniline to neutralize the generated HCl.

Reaction Mechanism:

The mechanism involves the initial phosphorylation of the carbonyl oxygen of the pyrimidinedione by POCl₃. This is followed by the nucleophilic attack of a chloride ion, leading to the substitution of the phosphate group and the formation of the chloro-substituted pyrimidine. This process occurs at both the 2- and 4-positions.

Experimental Protocol: Chlorination of 6-Cyclopropyluracil

6-Cyclopropyluracil is suspended in an excess of phosphorus oxychloride. The mixture is heated to reflux for several hours. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice and neutralized with a base such as sodium bicarbonate or ammonium hydroxide. The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to yield 2,4-dichloro-6-cyclopropylpyrimidine.

| Reactant/Reagent | Molar Ratio/Amount | Typical Conditions | Typical Yield (%) |

| 6-Cyclopropyluracil | 1 | Reflux in excess POCl₃ for 3-6h | 85-95 |

| Phosphorus Oxychloride | Excess | ||

| N,N-Diethylaniline (optional) | 1-2 equivalents | Can be added to facilitate the reaction and scavenge HCl |

Workflow for Route A:

Route B: Nucleophilic Substitution with a Grignard Reagent

This route offers a more direct approach by introducing the cyclopropyl group to a pre-chlorinated pyrimidine. The key reaction is the nucleophilic aromatic substitution of a chlorine atom on 2,4,6-trichloropyrimidine with cyclopropylmagnesium bromide.

Reaction Mechanism:

The reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The electron-deficient pyrimidine ring is attacked by the nucleophilic cyclopropyl group from the Grignard reagent. The reactivity of the chlorine atoms in 2,4,6-trichloropyrimidine is not equal; the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position due to the electronic effects of the ring nitrogen atoms. This regioselectivity favors the formation of the 6-cyclopropyl-substituted product. A second equivalent of the Grignard reagent could potentially react at the other reactive position, so careful control of stoichiometry is crucial.

Experimental Protocol: Grignard Reaction with 2,4,6-Trichloropyrimidine (General Procedure)

To a solution of 2,4,6-trichloropyrimidine in an anhydrous ethereal solvent such as tetrahydrofuran (THF) at low temperature (e.g., -78 °C), a solution of cyclopropylmagnesium bromide (1 equivalent) in THF is added dropwise. The reaction mixture is stirred at low temperature for a period and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The desired product is then purified by chromatography.

| Reactant/Reagent | Molar Ratio | Typical Conditions | Typical Yield (%) |

| 2,4,6-Trichloropyrimidine | 1 | Reaction with Grignard reagent in THF at -78 °C to rt | 40-60 |

| Cyclopropylmagnesium Bromide | 1 |

Reaction Pathway for Route B:

Potential Biological Activity of 2,4-Dichloro-6-cyclopropylpyrimidine: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide on the Core Compound for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-cyclopropylpyrimidine is a key chemical intermediate that has emerged in the synthesis of novel therapeutic agents. While this compound itself is not typically the final active pharmaceutical ingredient, its unique structural features make it a valuable building block for creating molecules with significant biological activity. The dichloropyrimidine core provides a versatile scaffold for introducing various functional groups through nucleophilic substitution, while the cyclopropyl moiety can influence binding affinity and metabolic stability. This guide provides a comprehensive overview of the potential biological activities associated with derivatives of 2,4-Dichloro-6-cyclopropylpyrimidine, with a focus on its application in the development of enzyme inhibitors and ion channel modulators.

Synthesis of 2,4-Dichloro-6-cyclopropylpyrimidine

The synthesis of 2,4-Dichloro-6-cyclopropylpyrimidine has been described in the patent literature, with a common method involving a Grignard reaction with 2,4,6-trichloropyrimidine.

Experimental Protocol: Synthesis from 2,4,6-Trichloropyrimidine

A detailed experimental protocol for the synthesis of 2,4-Dichloro-6-cyclopropylpyrimidine is provided below, based on procedures outlined in patent WO2017181177A1.[1]

Materials:

-

2,4,6-Trichloropyrimidine

-

Tetrahydrofuran (THF)

-

Copper(I) iodide (CuI)

-

Bromo(cyclopropyl)magnesium (Grignard reagent)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a 50-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, add 2,4,6-trichloropyrimidine (1 g, 5.45 mmol, 1 equivalent) and tetrahydrofuran (20 mL).

-

To this solution, add Copper(I) iodide (110 mg, 0.58 mmol, 0.10 equivalents).

-

Slowly add bromo(cyclopropyl)magnesium (5.5 mL, 1 M in THF, 5.5 mmol, 1 equivalent) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Upon completion of the reaction (monitored by TLC or LC-MS), quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to afford 2,4-dichloro-6-cyclopropylpyrimidine.

References

The Versatility of the 2,4-Dichloro-6-cyclopropylpyrimidine Scaffold: A Technical Guide for Medicinal Chemists

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, the 2,4-dichloropyrimidine core stands out as a particularly versatile scaffold for the synthesis of a diverse range of biologically active molecules. The presence of two reactive chlorine atoms at the C2 and C4 positions allows for selective and sequential functionalization, enabling the rapid generation of compound libraries for drug discovery. This technical guide provides an in-depth overview of the 2,4-dichloro-6-cyclopropylpyrimidine scaffold, focusing on its synthesis, reactivity, and potential applications in medicinal chemistry, with a particular emphasis on the development of kinase inhibitors. While the broader 2,4-dichloropyrimidine scaffold is well-documented, this guide will also extrapolate known methodologies to the specific, less-explored 6-cyclopropyl variant.

Synthesis of the 2,4-Dichloro-6-cyclopropylpyrimidine Core

The synthesis of 2,4-dichloro-6-cyclopropylpyrimidine is not extensively detailed in the literature. However, a reliable synthetic route can be extrapolated from established methods for the preparation of analogous 6-substituted-2,4-dichloropyrimidines. The general strategy involves two key steps: the synthesis of the precursor 6-cyclopropyluracil (6-cyclopropylpyrimidine-2,4-diol) followed by a chlorination reaction.

Experimental Protocols:

Step 1: Synthesis of 6-Cyclopropyluracil

This procedure is adapted from general methods for the synthesis of 6-substituted uracils via condensation reactions.

-

Materials: Ethyl cyclopropanecarboxylate, Ethyl acetoacetate, Sodium ethoxide (NaOEt), Ethanol (EtOH), Urea, Hydrochloric acid (HCl).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

-

To this solution, add a mixture of ethyl cyclopropanecarboxylate (1.0 eq) and ethyl acetoacetate (1.0 eq) dropwise at room temperature.

-

After the addition is complete, add urea (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with concentrated HCl to pH 2-3 to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-cyclopropyluracil as a solid.

-

The crude product can be further purified by recrystallization from ethanol or water.

-

Step 2: Chlorination of 6-Cyclopropyluracil

This protocol is a general procedure for the chlorination of uracil derivatives using phosphorus oxychloride (POCl₃).

-

Materials: 6-Cyclopropyluracil, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (or other tertiary amine base), Ice water, Dichloromethane (DCM).

-

Procedure:

-

In a fume hood, suspend 6-cyclopropyluracil (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).

-

To this suspension, add N,N-dimethylaniline (1.1 eq) dropwise at 0 °C.

-

Slowly heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2,4-dichloro-6-cyclopropylpyrimidine.

-

Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Reactivity and Functionalization of the Scaffold

The two chlorine atoms on the 2,4-dichloro-6-cyclopropylpyrimidine ring exhibit differential reactivity, which is a key feature for its utility in medicinal chemistry. The chlorine at the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This allows for selective mono-substitution at C4 under milder conditions, followed by a second substitution at C2 under more forcing conditions. This sequential functionalization is invaluable for building molecular complexity.

Two of the most powerful and widely used methods for functionalizing this scaffold are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Experimental Protocols for Functionalization:

Protocol 2.1: Regioselective Suzuki-Miyaura Cross-Coupling at C4

This protocol is adapted from general procedures for the Suzuki coupling on 2,4-dichloropyrimidines.[1][2]

-

Materials: 2,4-Dichloro-6-cyclopropylpyrimidine, Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water.

-

Procedure:

-

To a microwave vial, add 2,4-dichloro-6-cyclopropylpyrimidine (1.0 eq), the corresponding arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).

-

Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 15-30 minutes.[1]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 2-chloro-4-aryl-6-cyclopropylpyrimidine derivative.

-

Protocol 2.2: Regioselective Buchwald-Hartwig Amination at C4

This protocol is based on general methods for the Buchwald-Hartwig amination of dichloropyrimidines.

-

Materials: 2,4-Dichloro-6-cyclopropylpyrimidine, Primary or secondary amine, Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], Xantphos (or other suitable phosphine ligand), Sodium tert-butoxide (NaOtBu), Anhydrous toluene.

-

Procedure:

-

In a glovebox, to an oven-dried reaction vessel, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

-

Add 2,4-dichloro-6-cyclopropylpyrimidine (1.0 eq) and the amine (1.2 eq).

-

Add anhydrous, degassed toluene.

-

Seal the vessel and heat the reaction mixture at 80-110 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the 2-chloro-4-amino-6-cyclopropylpyrimidine derivative.

-

Applications in Medicinal Chemistry: Focus on Kinase Inhibitors

The 2,4-disubstituted pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. The pyrimidine core can mimic the adenine ring of ATP, binding to the hinge region of the kinase active site. The substituents at the C2 and C4 positions can then be tailored to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.

The introduction of a cyclopropyl group at the C6 position can offer several advantages in drug design:

-

Increased Potency: The small, rigid cyclopropyl group can introduce favorable conformational constraints and occupy small hydrophobic pockets within the target protein.

-

Improved Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic properties.

-

Enhanced Lipophilic Efficiency: The addition of a cyclopropyl group can increase lipophilicity in a controlled manner, potentially improving cell permeability.

While specific quantitative data for 2,4-dichloro-6-cyclopropylpyrimidine derivatives are scarce in publicly available literature, the general importance of the 2,4-disubstituted pyrimidine core in kinase inhibition is well-documented. The table below summarizes the activity of some representative 2,4-disubstituted pyrimidine kinase inhibitors to illustrate the potential of this scaffold.

Table 1: Examples of Biologically Active 2,4-Disubstituted Pyrimidine Kinase Inhibitors

| Compound/Scaffold | Target Kinase(s) | Reported Activity (IC₅₀/EC₅₀) | Reference |

| 2,4-Dianilinopyrimidine derivative | FAK | IC₅₀ = 1.2 nM | FAK Inhibition Research |

| Pyrido[2,3-d]pyrimidine derivative | c-Src, Wee1 | c-Src IC₅₀ < 10 nM | Kinase Inhibition Studies |

| 2,4-Disubstituted Pyrrolo[2,3-d]pyrimidine | LRRK2 | Potent inhibition | Parkinson's Disease Research |

Note: The data presented are for related 2,4-disubstituted pyrimidine scaffolds and are intended to be illustrative of the potential of the 2,4-dichloro-6-cyclopropylpyrimidine core.

Conclusion

The 2,4-dichloro-6-cyclopropylpyrimidine scaffold represents a valuable, albeit underexplored, building block in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its differential reactivity allows for controlled, sequential functionalization. The incorporation of a cyclopropyl moiety at the C6 position offers potential advantages in terms of potency, metabolic stability, and pharmacokinetic properties. Given the proven success of the broader class of 2,4-disubstituted pyrimidines as kinase inhibitors, the 2,4-dichloro-6-cyclopropylpyrimidine core holds significant promise for the development of novel therapeutics. This guide provides a foundational framework of synthetic and functionalization protocols to encourage further exploration and exploitation of this promising scaffold in drug discovery programs.

References

The Dichloropyrimidine Core: A Technical Guide to its Reactivity and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The dichloropyrimidine core is a foundational scaffold in modern medicinal chemistry, prized for its versatile reactivity and its presence in numerous biologically active compounds, particularly kinase inhibitors. This guide provides an in-depth exploration of the reactivity of dichloropyrimidines, offering a technical resource for researchers engaged in the synthesis and development of novel therapeutics.

Introduction to the Dichloropyrimidine Core

Dichloropyrimidines, such as 2,4-dichloropyrimidine and 4,6-dichloropyrimidine, are halogenated heterocyclic compounds that serve as key intermediates in organic synthesis.[1][2] The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of two chlorine atoms, makes it highly susceptible to nucleophilic attack and amenable to a variety of cross-coupling reactions.[3] This reactivity, coupled with the ability to perform sequential and regioselective functionalization, allows for the creation of diverse chemical libraries for drug discovery.[4]

General Principles of Reactivity

The reactivity of the dichloropyrimidine core is governed by the electronic properties of the pyrimidine ring. The two nitrogen atoms withdraw electron density, making the carbon atoms electrophilic. The general order of electrophilicity for the carbon atoms in the pyrimidine ring is C4(6) > C2 > C5.[2] This inherent reactivity profile dictates the regioselectivity of many reactions, with the chlorine atom at the 4- or 6-position being typically more reactive than the one at the 2-position.[2][3]

However, this regioselectivity is not absolute and can be influenced by several factors, including the nature of the nucleophile, the solvent, the catalyst system, and the presence of other substituents on the pyrimidine ring.[5] Understanding and controlling these factors is crucial for the strategic synthesis of complex molecules.

Key Reactions of the Dichloropyrimidine Core

The dichloropyrimidine scaffold can be functionalized through a variety of powerful synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of dichloropyrimidines. A wide range of nucleophiles, including amines, alkoxides, and thiols, can displace the chlorine atoms.

Regioselectivity: In general, SNAr reactions on 2,4-dichloropyrimidine occur preferentially at the C4 position.[2] However, the selectivity can be modest, sometimes yielding mixtures of C2 and C4 substituted products.[5] For 6-aryl-2,4-dichloropyrimidines, amination with aliphatic secondary amines and aromatic amines can be highly regioselective for the C4 position.[2][6] Interestingly, for 5-substituted-2,4-dichloropyrimidines with an electron-withdrawing group, tertiary amine nucleophiles can exhibit excellent C2 selectivity.[7]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the dichloropyrimidine core.

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between the dichloropyrimidine and a boronic acid or ester, is a widely used method for introducing aryl and heteroaryl substituents.

Regioselectivity: Similar to SNAr reactions, the Suzuki-Miyaura coupling of 2,4-dichloropyrimidines generally shows a preference for reaction at the C4 position.[3][8] Microwave-assisted protocols have been developed to achieve efficient and highly regioselective C4-substitution.[3] One-pot, regioselective double Suzuki couplings of 2,4-dichloropyrimidine have also been established, allowing for the efficient synthesis of diarylated pyrimidines.[8]

The Sonogashira coupling enables the formation of a carbon-carbon bond between the dichloropyrimidine and a terminal alkyne. This reaction is valuable for introducing alkynyl moieties, which can serve as handles for further synthetic transformations or as key structural elements in target molecules.

Regioselectivity: While the C4 position is generally more reactive in palladium-catalyzed reactions, Sonogashira couplings have shown little difference in reactivity between the C2 and C4 positions of some halopyrimidines.[2] This can sometimes lead to mixtures of products, and careful optimization of reaction conditions is often necessary to achieve the desired regioselectivity.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling the dichloropyrimidine with a primary or secondary amine. This reaction is a cornerstone in the synthesis of many nitrogen-containing pharmaceuticals.

Regioselectivity: Palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine can be highly regioselective, strongly favoring the formation of the C4-substituted product.[2][6]

The reactivity of the dichloropyrimidine core extends to a variety of other cross-coupling reactions, further expanding its synthetic utility.

-

Negishi Coupling: This reaction couples the dichloropyrimidine with an organozinc reagent, providing a versatile method for the formation of carbon-carbon bonds.[9][10]

-

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the coupling partner, offering an alternative to other carbon-carbon bond-forming reactions.[1][11][12]

-

Heck Reaction: The Heck reaction couples the dichloropyrimidine with an alkene, introducing a vinyl substituent.[13][14]

-

Stille Coupling: This reaction involves the coupling of the dichloropyrimidine with an organotin compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for key reactions of the dichloropyrimidine core, providing a basis for comparison and synthetic planning.

| Reaction Type | Dichloropyrimidine | Coupling Partner/Nucleophile | Catalyst/Conditions | Product(s) | Yield (%) | Regioselectivity (C4:C2) | Reference(s) |

| Suzuki-Miyaura Coupling | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, EtOH/Toluene/H₂O, 55 °C then 90 °C | 2,4-Diphenylpyrimidine | >80 | Sequential C4 then C2 | [8] |

| 2,4-Dichloropyrimidine | Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, MW 100 °C, 15 min | 4-Aryl/heteroaryl-2-chloropyrimidine | Good to Excellent | High C4 selectivity | [3] | |

| Buchwald-Hartwig Amination | 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C | 4-Amino-6-aryl-2-chloropyrimidine | High | >30:1 | [2][6] |

| 6-Aryl-2,4-dichloropyrimidine | Anilines | No catalyst, LiHMDS, THF, -60 °C | 4-Anilino-6-aryl-2-chloropyrimidine | High | 97:3 | [6] | |

| SNAr | 2,4-Dichloropyrimidine | R-2-(tetrahydrofuran-2-yl)-methylamine | - | Mixture of 4-amino and 2-amino products | - | 3:1 | [15] |

| 2,4-Dichloro-5-nitropyrimidine | Triethylamine | CHCl₃, rt, 1h | 2-(Diethylamino)-4-chloro-5-nitropyrimidine | Moderate to Excellent | Excellent C2 selectivity | [7][16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[4]

-

Reaction Setup: In a microwave vial, combine 2,4-dichloropyrimidine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.005 equiv., 0.5 mol%).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

-

Reaction: Seal the vial and heat the mixture in a microwave reactor at 100 °C for 15 minutes.

-

Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

General Procedure for Regioselective C4-Amination of 6-Aryl-2,4-dichloropyrimidine[3][8]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 equiv.) and the palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand) in anhydrous THF.

-

Amine Preparation: In a separate flask, pre-mix the aliphatic secondary amine (1.1-1.2 equiv.) with LiHMDS (1.0 M in THF, 1.1-1.2 equiv.).

-

Reaction: Slowly add the amine/base mixture to the solution of the dichloropyrimidine and catalyst at the specified temperature (e.g., -20 °C).

-

Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the residue by column chromatography.

General Procedure for Sonogashira Coupling of a Dichloropyrimidine[5]

-

Reaction Setup: To a flame-dried Schlenk flask, add the dichloropyrimidine (1 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

-

Reagent Addition: Add anhydrous THF or DMF (10 mL) and triethylamine (2.5 mmol) via syringe. Then, add the terminal alkyne (1.2 mmol) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 6-24 hours.

-

Work-up and Purification: After completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure and purify the crude product.

Applications in Drug Discovery: Kinase Inhibitors

The dichloropyrimidine scaffold is a prominent feature in many kinase inhibitors.[17][18] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[19][20][21] Pyrimidine-based molecules can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and blocking their activity.[4][17]

Targeting the EGFR and VEGFR Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are two key tyrosine kinases that are frequently targeted in cancer therapy.[19][20][21][22] Overactivation of the EGFR signaling pathway can lead to uncontrolled cell proliferation, while the VEGFR pathway is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[21][23] Several approved and investigational drugs targeting these pathways, such as Pazopanib, feature a pyrimidine core.[24]

Visualizing Reactivity and Biological Pathways

Diagrams are essential tools for understanding complex chemical and biological processes. The following sections provide visualizations of experimental workflows and signaling pathways relevant to the dichloropyrimidine core.

Experimental Workflow for Sequential Functionalization

Caption: Sequential functionalization of 2,4-dichloropyrimidine.

EGFR Signaling Pathway and Inhibition

Caption: Simplified EGFR signaling pathway and its inhibition.

VEGFR Signaling Pathway and Inhibition

Caption: Simplified VEGFR signaling pathway and its inhibition.

Conclusion

The dichloropyrimidine core remains a highly valuable and versatile scaffold in organic synthesis and drug discovery. Its predictable yet tunable reactivity allows for the construction of complex molecular architectures with diverse biological activities. A thorough understanding of the principles governing its reactivity, supported by robust experimental protocols, empowers researchers to efficiently navigate the synthesis of novel compounds with therapeutic potential. The continued exploration of new methodologies for the selective functionalization of the dichloropyrimidine core will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Negishi coupling - Wikipedia [en.wikipedia.org]

- 11. Kumada Coupling [organic-chemistry.org]

- 12. Kumada coupling - Wikipedia [en.wikipedia.org]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. Heck Reaction [organic-chemistry.org]

- 15. studylib.net [studylib.net]

- 16. researchgate.net [researchgate.net]

- 17. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 24. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Core: A Technical Exploration of 2,4-Dichloro-6-cyclopropylpyrimidine and its Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction